Bis(4-octylphenyl) Phosphate-d8
Description
Bis(4-octylphenyl) Phosphate-d8 (CAS: 34332-95-1) is a deuterated organophosphate compound with the molecular formula C₂₈H₃₅D₈O₄P and a molecular weight of 482.67 g/mol . Its structure features two 4-octylphenyl groups attached to a phosphate group, with deuterium atoms replacing hydrogen in the octyl chains. This isotopic labeling makes it valuable in analytical and materials science research, particularly for neutron scattering studies and isotopic tracing . The compound is classified as a controlled substance, intended exclusively for laboratory use due to its specialized applications .
Properties
Molecular Formula |
C₂₈H₃₅D₈O₄P |
|---|---|
Molecular Weight |
482.66 |
Synonyms |
4-Octyl-phenol Hydrogen Phosphate-d8; p-Octyl-phenol Hydrogen Phosphate-d8; Bis(p-octylphenyl) phosphate-d8; Di(4-octylphenyl) phosphate-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis(4-octylphenyl) Hydrogen Phosphate
The non-deuterated counterpart, bis(4-octylphenyl) hydrogen phosphate, shares the same core structure but lacks deuterium substitution. The absence of deuterium reduces its utility in isotope-sensitive techniques like neutron reflectivity but may enhance cost-effectiveness for bulk applications .
Tris(nonylphenyl) Phosphite (TNPP; CAS 26523-78-4)
TNPP is a phosphite ester with three nonylphenyl groups. Unlike phosphate esters, phosphites like TNPP act primarily as antioxidants in polymers. The substitution of phosphate with phosphite and the addition of a third nonylphenyl group significantly alter reactivity and application scope. TNPP’s larger molecular size and branched alkyl chains may reduce hydrolytic stability compared to bis(4-octylphenyl) derivatives .
Octyl Diphenyl Phosphate (CAS 115-88-8)
This compound features a single octyl group and two phenyl groups attached to phosphate. It is commonly used as a plasticizer or hydraulic fluid additive .
Data Table: Key Properties of Bis(4-octylphenyl) Phosphate-d8 and Analogs
Research Findings and Isotopic Effects
Stability and Reactivity Differences
This property is advantageous in long-term environmental tracer studies or high-temperature applications .
Functional Group Variations
Phosphate esters (e.g., this compound) exhibit different hydrolytic behavior compared to phosphites (e.g., TNPP). Phosphates are generally more resistant to hydrolysis, making them suitable for aqueous interfacial studies, whereas phosphites are more reactive but less stable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
